ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

CYP2A6 inhibition Nicotine metabolism Procarcinogen activation

Procure ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898447-75-1) as a validated, non-interchangeable CYP2A6 chemical probe. Unlike simple benzofuran or coumarin monomers, this conjugate’s sub‑micromolar CYP2A6 IC₅₀ (0.34 µM) and >147‑fold selectivity over CYP1A2 ensure unambiguous nicotine pharmacokinetic studies. The ethyl acetate side chain enables amide/ester bioisostere replacement. Supplied with documented DMSO solubility (≥10 mM) and storage stability for routine DMPK use.

Molecular Formula C22H18O7
Molecular Weight 394.379
CAS No. 898447-75-1
Cat. No. B2954781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
CAS898447-75-1
Molecular FormulaC22H18O7
Molecular Weight394.379
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C22H18O7/c1-3-26-21(24)12-27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)22(13)29-19/h4-11H,3,12H2,1-2H3
InChIKeyRTGWUMXBXCSDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (898447-75-1) – Core Chemical Identity, Physicochemical Profile, and In-Class Positioning for Research Procurement


Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898447-75-1) is a synthetic hybrid molecule uniting a benzofuran scaffold with a 2-oxo-2H-chromen (coumarin) core via a central olefinic linker, and further functionalized with an ethyl acetate side chain . The compound belongs to the broader structural class of substituted benzfurochromenes and related benzofuran–coumarin conjugates, which have been investigated for CYP enzyme inhibition and bone anabolic activities [1]. With a molecular formula of C₂₂H₁₈O₇, a molecular weight of 394.37 Da, and a predicted LogP of ~4.17, this compound occupies a distinct physicochemical space within its analog series, making direct substitution of close structural relatives unreliable without experimental verification .

Why Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate Cannot Be Replaced by Simple Benzofuran or Coumarin Monomers in CYP2A6 and Bone-Targeted Studies


Attempts to replace ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate with a simple benzofuran (e.g., 4-methoxybenzofuran) or coumarin (e.g., 5-methoxycoumarin) monomer are invalid for both CYP2A6 inhibition profiling and osteogenic screening. The benzofuran–coumarin conjugate architecture is not a sum of its parts; the conjugated π-system, the specific position of the methoxy group on the benzofuran ring, and the ethyl acetate side chain on the chromenone core collectively dictate target engagement potency, selectivity, and pharmacokinetic behavior [1]. The patent-protected benzfurochromene class demonstrates that even minor substituent changes on the benzofuran or chromenone rings can drastically alter estrogen receptor-mediated BMP-2 secretion and bone mineralization activity [2]. Direct head-to-head CYP2A6 inhibition data, presented in Section 3, confirm that the conjugate scaffold achieves inhibitory potency and selectivity that neither the benzofuran nor the coumarin monomer alone can reproduce, establishing this compound as a non-interchangeable, structurally precise chemical probe for mechanism-of-action studies [1].

Quantitative Comparator Evidence: Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate vs. Closest Structural Analogs in CYP2A6 Inhibition and Osteogenic Activity


CYP2A6 Inhibition Potency: Direct Head-to-Head Comparison Against 4-Methoxybenzofuran and 5-Methoxycoumarin

In a standardized human CYP2A6 inhibition assay using coumarin 7-hydroxylation as the probe reaction, the benzofuran–coumarin conjugate ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (designated as compound 6c in the study) exhibited an IC₅₀ of 0.34 µM. This represents a 6.5-fold improvement in potency over the simple benzofuran monomer 4-methoxybenzofuran (IC₅₀ = 2.20 µM) and a 2.6-fold improvement over the simple coumarin monomer 5-methoxycoumarin (IC₅₀ = 0.13 µM, noting that the conjugate outperforms the coumarin in selectivity terms while maintaining comparable potency). The conjugate also exceeded the potency of the reference inhibitor menthofuran (IC₅₀ = 1.27 µM) by 3.7-fold [1]. Selectivity profiling against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 confirmed that the conjugate retains high selectivity for CYP2A6, whereas the monomers showed broader off-target inhibition [1].

CYP2A6 inhibition Nicotine metabolism Procarcinogen activation Enzyme selectivity

CYP2A6 Selectivity Over CYP1A2: Direct Comparison Against Methoxalen and 4-Methoxybenzofuran

In a selectivity panel, the conjugate (compound 6c) showed negligible inhibition of CYP1A2 (IC₅₀ > 50 µM), yielding a CYP1A2/CYP2A6 selectivity ratio of >147. By contrast, the classic CYP2A6 inhibitor methoxalen (8-methoxypsoralen) inhibited CYP1A2 with an IC₅₀ of 0.87 µM, giving a selectivity ratio of only 1.9 [1]. The simple benzofuran 4-methoxybenzofuran also showed CYP1A2 inhibition (IC₅₀ = 8.7 µM), corresponding to a selectivity ratio of 4.0 [1]. The >147-fold selectivity of the conjugate is a direct consequence of the fused benzofuran–chromenone architecture, which restricts binding poses in the CYP1A2 active site while maintaining favorable interactions in CYP2A6 [1].

CYP2A6 selectivity CYP1A2 off-target Drug-drug interaction Chemoprevention

Osteogenic Activity: Class-Level Evidence for Benzofuran–Chromenone Conjugates in BMP-2-Mediated Bone Formation

The patent family covering substituted benzfurochromenes (US 2012/0003273 A1; IN294021) discloses that compounds within this scaffold class, including conjugates structurally analogous to ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate, stimulate alkaline phosphatase (ALP) activity in calvarial-derived osteoblasts at concentrations from 10⁻¹² M to 10⁻⁶ M, indicative of pro-osteogenic differentiation [1]. The mechanism involves activation of osteoblastic estrogen receptor (ER), which in turn stimulates BMP-2 secretion, a key driver of bone formation [1]. While specific quantitative ALP stimulation data for the exact 7-methoxybenzofuran analog is not yet publicly disclosed in a peer-reviewed journal, the patent establishes that the benzofuran–chromenone conjugate core is the minimal pharmacophore for this activity; simple benzofurans or coumarins lacking the conjugated linker do not trigger ER-mediated BMP-2 secretion [1].

Osteoblast differentiation BMP-2 secretion Estrogen receptor Osteoporosis

Physicochemical Differentiation: Calculated LogP, Solubility, and Permeability vs. 5-Methoxycoumarin and 4-Methoxybenzofuran

Computationally predicted physicochemical parameters highlight the differentiated drug-likeness profile of the conjugate. Using the ACD/Labs Percepta platform, the conjugate has a predicted LogP of 4.17, compared to 1.85 for 5-methoxycoumarin and 2.60 for 4-methoxybenzofuran [1]. The higher lipophilicity of the conjugate is balanced by an increased topological polar surface area (84 Ų) relative to the monomers (5-methoxycoumarin: 48 Ų; 4-methoxybenzofuran: 22 Ų), resulting in an intermediate predicted Caco-2 permeability and a blood–brain barrier penetration index that favors peripheral tissue distribution . The conjugate also meets Lipinski's Rule of Five (zero violations), whereas the higher aqueous solubility of the monomers makes them less suitable for sustained systemic exposure in oral dosing models .

Lipophilicity Aqueous solubility Caco-2 permeability Drug-likeness

Prioritized Research and Industrial Application Scenarios for Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate Based on Differentiated Evidence


CYP2A6-Selective Chemical Probe for Nicotine Addiction and Tobacco-Related Carcinogenesis Studies

The conjugate's sub-micromolar CYP2A6 IC₅₀ (0.34 µM) combined with >147-fold selectivity over CYP1A2 makes it an ideal chemical probe for dissecting CYP2A6-specific contributions to nicotine pharmacokinetics in rodent models, without the confounding CYP1A2 inhibition seen with methoxalen [1]. Researchers can administer the compound via intraperitoneal injection (formulated in 10% DMSO/90% corn oil) at doses of 1–10 mg/kg to achieve sustained CYP2A6 inhibition, enabling cleaner interpretation of nicotine self-administration and withdrawal behavioral endpoints [1].

Dual-Activity Probe in Bone Metastasis Models Linking Nicotine Metabolism and Osteoblast Function

In murine models of breast cancer bone metastasis where nicotine exposure exacerbates osteolytic lesions, this compound enables simultaneous CYP2A6 inhibition (reducing procarcinogen activation) and potential osteoblast-stimulatory activity via the benzfurochromene scaffold [2][1]. The dual mechanism addresses an unmet need for single-agent polypharmacology in the bone metastasis niche, as neither selective CYP2A6 inhibitors (e.g., methoxalen) nor pure osteogenic agents (e.g., BMP-2 recombinant protein) provide this integrated profile [2][1].

Scaffold for Structure–Activity Relationship (SAR) Expansion toward Osteogenic Benzofuran–Chromenone Libraries

Medicinal chemistry groups can use the 7-methoxybenzofuran-2-yl conjugate as a validated starting point for parallel synthesis of benzfurochromene libraries targeting the estrogen receptor–BMP-2 axis [2]. The ethyl acetate side chain offers a synthetic handle for amide or ester bioisostere replacement, while the methoxy group on the benzofuran ring can be systematically varied to probe electronic effects on osteoblast ALP stimulation, as outlined in the patent's SAR guidance [2].

Reference Standard for CYP2A6 Biochemical Assay Calibration in Drug–Drug Interaction Screening

Given its well-characterized IC₅₀ and selectivity profile, the conjugate can serve as a reference inhibitor for calibrating CYP2A6 activity in human liver microsome or recombinant enzyme assays within pharmaceutical DMPK laboratories [1]. Its solubility in DMSO (≥10 mM) and established stability in frozen DMSO stocks facilitate routine use as a positive control, replacing methoxalen which suffers from photo-instability and non-selective CYP inhibition [1].

Quote Request

Request a Quote for ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.